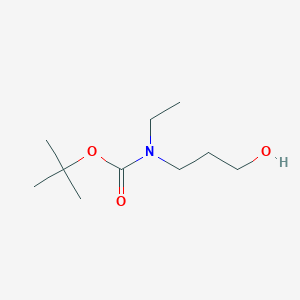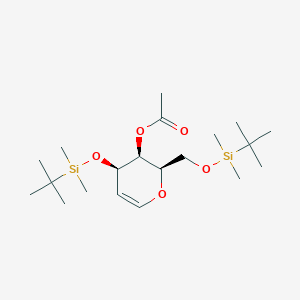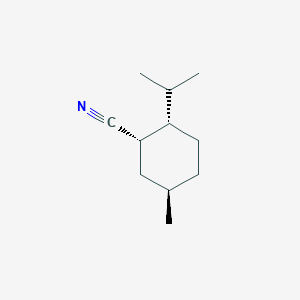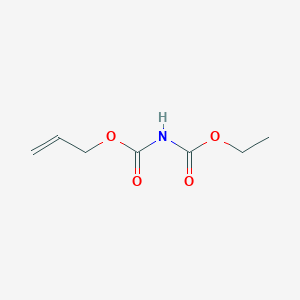
(Ethoxycarbonyl)carbamic acid allyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethoxycarbonyl)carbamic acid allyl ester, also known as allyl carbamate, is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 159.17 g/mol.
Wirkmechanismus
(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester acts as a nucleophile in organic reactions, and its (Ethoxycarbonyl)carbamic acid allyl ester group can be easily modified to introduce other functional groups. It can also act as a protecting group for amines, where it forms a stable carbamate linkage with the amine group. This linkage can be easily cleaved under mild conditions, making it a useful protecting group in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester. However, it has been reported to have low toxicity and is not considered to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester has several advantages in lab experiments. It is easy to synthesize, has low toxicity, and can be easily modified to introduce other functional groups. However, it has some limitations, such as its limited solubility in water and its sensitivity to acidic conditions.
Zukünftige Richtungen
There are several future directions for the use of (Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester in scientific research. One potential area of research is the synthesis of new polymers using (Ethoxycarbonyl)carbamic acid allyl ester carbamate as a building block. These polymers could have potential applications in drug delivery and tissue engineering. Additionally, (Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester could be used as a reagent in the synthesis of new compounds with potential biological activity. Further research is needed to explore these potential applications.
Synthesemethoden
(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester can be synthesized through the reaction of (Ethoxycarbonyl)carbamic acid allyl ester alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields (Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester, along with ethyl alcohol and hydrogen chloride as by-products.
Wissenschaftliche Forschungsanwendungen
(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester has been extensively studied for its various applications in scientific research. It has been used as a reagent in organic synthesis, as a protecting group for amines, and as a precursor for the synthesis of other compounds. Additionally, it has been used as a building block for the synthesis of polymers, which have potential applications in drug delivery and tissue engineering.
Eigenschaften
CAS-Nummer |
188193-21-7 |
|---|---|
Produktname |
(Ethoxycarbonyl)carbamic acid allyl ester |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
prop-2-enyl N-ethoxycarbonylcarbamate |
InChI |
InChI=1S/C7H11NO4/c1-3-5-12-7(10)8-6(9)11-4-2/h3H,1,4-5H2,2H3,(H,8,9,10) |
InChI-Schlüssel |
PXPGLNGTQNDSTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)OCC=C |
Kanonische SMILES |
CCOC(=O)NC(=O)OCC=C |
Synonyme |
Imidodicarbonic acid, ethyl 2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
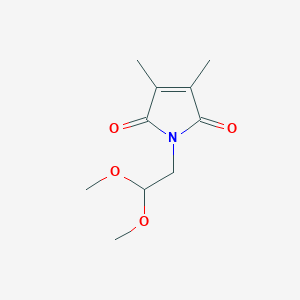

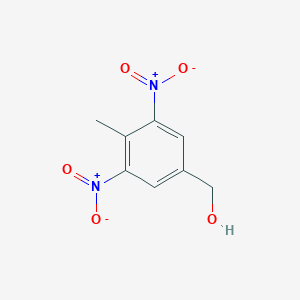
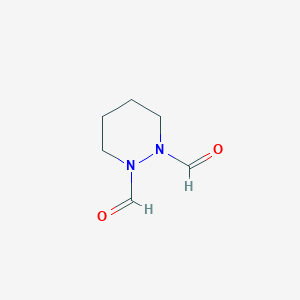




![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
